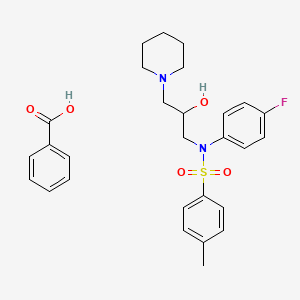
3-Methylpyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1785296-79-8 . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years. The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided an acid, which was then converted to acyl chloride and finally resulted in carboxaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H6FNO2S/c1-5-3-2-4-8-6 (5)11 (7,9)10/h2-4H,1H3 .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have received considerable attention due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.18 . It is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Radiolabeling of Peptides and Proteins
One notable application of pyridine-based sulfonyl fluorides is in the development of radiolabeled peptides and proteins for positron emission tomography (PET). For instance, 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME) was designed as a [(18)F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins. This compound allows for selective conjugation with a thiol (sulfhydryl) function, making it a valuable tool for the design and development of peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).
Synthetic Applications
Sulfonyl fluorides, including those derived from 3-methylpyridine, serve as valuable synthetic intermediates. They are utilized in various chemical synthesis and functionalization processes. For example, an electrochemical oxidative coupling method has been developed for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method is mild, environmentally benign, and demonstrates a broad substrate scope, making sulfonyl fluorides accessible for a variety of applications in medicinal chemistry and other disciplines (Laudadio et al., 2019).
Chemical Biology and Molecular Pharmacology
Sulfonyl fluorides play a critical role in chemical biology and molecular pharmacology as reactive probes. Their ease of synthesis and functional diversity facilitate the exploration of biological systems and drug discovery processes. A visible-light-mediated decarboxylative fluorosulfonylethylation method has been developed for synthesizing aliphatic sulfonyl fluorides, broadening the toolkit available for chemical biology studies and enabling the rapid creation of sulfonyl fluoride-based compound libraries (Xu et al., 2019).
Environmental and Health Research
Compounds related to 3-methylpyridine-2-sulfonyl fluoride, such as perfluorooctanesulfonyl fluoride (PFOS), have been extensively studied for their environmental persistence and potential health impacts. Research has focused on understanding the mechanisms and pathways leading to the presence of PFOS in human blood and its effects on health. Such studies contribute to the environmental public health continuum, informing regulatory actions and public health recommendations (Butenhoff et al., 2006).
Safety and Hazards
Direcciones Futuras
The future directions for the research and application of 3-Methylpyridine-2-sulfonyl fluoride and similar compounds are promising. Fluoropyridines have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new synthetic methods for these compounds could open up new horizons for their use in various fields .
Propiedades
IUPAC Name |
3-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZRNZGQYHMQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)




